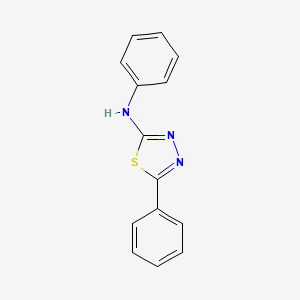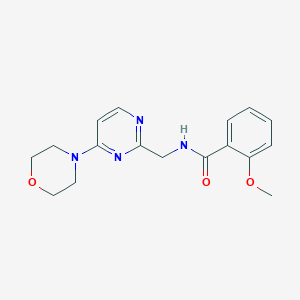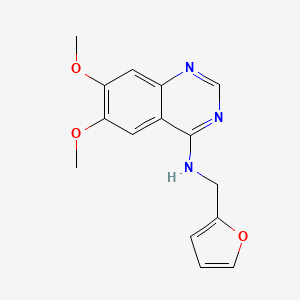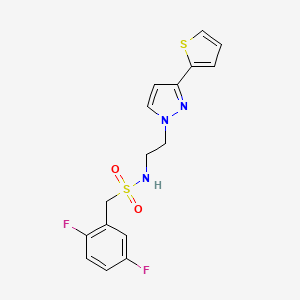
N,5-diphenyl-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,5-diphenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and two phenyl groups attached to the ring. The unique structure of 1,3,4-thiadiazoles imparts a variety of biological and chemical properties, making them valuable in medicinal chemistry and other scientific fields .
作用机制
Target of Action
The primary target of N,5-diphenyl-1,3,4-thiadiazol-2-amine is the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
This compound: interacts with its target by directly binding to the SH2 domain of STAT3. This binding inhibits the phosphorylation and translocation of STAT3, thereby preventing downstream gene transcription .
Biochemical Pathways
The compound affects the interleukin-6 (IL-6)/JAK/STAT3 pathway. By inhibiting STAT3, This compound disrupts this pathway, leading to downstream effects that can include reduced cell proliferation and induced cell cycle arrest .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s effectiveness in in-vivo models suggests it may have suitable bioavailability .
Result of Action
The molecular and cellular effects of This compound include the inhibition of cell proliferation and the induction of cell cycle arrest and apoptosis. In particular, the compound has shown anti-proliferative effects against cancer cells that overexpress STAT3 .
生化分析
N,5-diphenyl-1,3,4-thiadiazol-2-amine is a compound that has been synthesized and evaluated for its biological properties . This compound belongs to the 1,3,4-thiadiazole derivatives, which are known for their wide range of biological activities .
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the derivative .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
N,5-diphenyl-1,3,4-thiadiazol-2-amine can be synthesized through several methods. One common approach involves the cyclization of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride . Another method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid under similar conditions . Microwave-assisted synthesis has also been employed to prepare N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, offering shorter reaction times and higher yields .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives typically involves large-scale reactions using similar synthetic routes. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .
化学反应分析
Types of Reactions
N,5-diphenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the thiadiazole ring .
科学研究应用
N,5-diphenyl-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
相似化合物的比较
N,5-diphenyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:
2-amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine: Exhibits similar biological activities but with different substituents affecting its potency and selectivity.
Sulfathiazole: A well-known antimicrobial agent with a similar thiadiazole ring structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives .
属性
IUPAC Name |
N,5-diphenyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c1-3-7-11(8-4-1)13-16-17-14(18-13)15-12-9-5-2-6-10-12/h1-10H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDULOLVDJHSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2688017.png)
![Methyl 4-((9-cyclopentyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2688018.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2688020.png)
![1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2688021.png)
![Methyl 2-amino-2-[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2688023.png)
![N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide](/img/structure/B2688027.png)
![N-(2-carbamoylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688028.png)

![2-(4-bromo-2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2688030.png)
![N-(2,4-dimethylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2688031.png)

![3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2688037.png)


